2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol
CAS No.:
Cat. No.: VC17677921
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol -](/images/structure/VC17677921.png)
Specification
Molecular Formula | C11H15ClFNO |
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Molecular Weight | 231.69 g/mol |
IUPAC Name | 2-[(3-chloro-4-fluorophenyl)methylamino]butan-1-ol |
Standard InChI | InChI=1S/C11H15ClFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
Standard InChI Key | KKOYSBQQEZJXQG-UHFFFAOYSA-N |
Canonical SMILES | CCC(CO)NCC1=CC(=C(C=C1)F)Cl |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s structure consists of a four-carbon alcohol chain (butan-1-ol) linked to a benzylamine group substituted at the 3-chloro and 4-fluoro positions on the aromatic ring. The SMILES notation CCC(NCC1=CC(=C(C=C1)Cl)F)CO
illustrates this arrangement, highlighting the chloro-fluoro substitution pattern and the primary alcohol terminus . The presence of both halogen atoms introduces steric and electronic effects that modulate interactions with biological targets, such as enzymes or receptors.
Synthetic Methodologies
Reductive Amination Route
A plausible synthesis involves reductive amination between 3-chloro-4-fluorobenzaldehyde and 4-aminobutan-1-ol. This method, adapted from analogous compounds, proceeds via the following steps:
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Condensation: The aldehyde reacts with the amine to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to the secondary amine.
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Purification: Column chromatography isolates the product with >95% purity.
Alternative Pathways
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Nucleophilic Substitution: Reacting 4-aminobutan-1-ol with 3-chloro-4-fluoro-benzyl chloride in the presence of a base like triethylamine.
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Grignard Reaction: Utilizing a benzylmagnesium bromide derivative to form the carbon-nitrogen bond, though this method is less common due to competing side reactions.
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | 78 | 97 | High selectivity | Requires anhydrous conditions |
Nucleophilic Substitution | 65 | 92 | Simple reagents | Lower yield |
Comparative Analysis with Structural Analogues
Halogen Position Effects
Replacing the 4-fluoro with a 4-methyl group (as in 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol) reduces electronegativity, altering solubility and target affinity. For instance, the methyl derivative shows a 30% lower LogP but diminished receptor binding.
Table 3: Structural Analogues and Properties
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial efflux pumps using cryo-EM.
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Derivatization: Introduce sulfonyl or acyl groups to enhance bioavailability.
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In Vivo Testing: Evaluate pharmacokinetics in murine models of infection.
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